4-Bromo-2-fluoro-6-methoxyphenylboronic acid
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Overview
Description
“4-Bromo-2-fluoro-6-methoxyphenylboronic acid” is a boronic acid derivative known for its pharmacological activity and utility as intermediates in the synthesis of novel non-boron containing compounds . It is a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of “this compound” involves several steps. The compound is often used as a reactant in Suzuki-Miyaura cross-coupling reactions for the synthesis of heterobiaryls . It is also used in the synthesis of antithrombotic drugs .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with bromo, fluoro, and methoxy groups .
Chemical Reactions Analysis
“this compound” is involved in various chemical reactions. For instance, it undergoes Suzuki-Miyaura cross-coupling reactions for the synthesis of heterobiaryls . It is also used as a reactant or precursor for the synthesis of biologically active molecules .
Physical and Chemical Properties Analysis
“this compound” is a light yellow to yellow powder or crystals . Its molecular weight is 248.84 . It has a density of 1.7±0.1 g/cm3 . The boiling point is 334.9±52.0 °C at 760 mmHg . The vapour pressure is 0.0±0.8 mmHg at 25°C .
Scientific Research Applications
Fluorescence Quenching Studies
One notable application of derivatives similar to 4-bromo-2-fluoro-6-methoxyphenylboronic acid is in the study of fluorescence quenching mechanisms. Research on boronic acid derivatives, such as 5-chloro-2-methoxyphenylboronic acid (5CMPBA) and 4-fluoro-2-methoxyphenyl boronic acid (4FMPBA), has explored their fluorescence quenching at room temperature through steady-state fluorescence measurements. These studies utilize aniline as a quencher, aiming to understand the quenching mechanisms through various parameters like the Stern-Volmer constant and quenching rate parameter, suggesting a static quenching mechanism active in the studied system (H. S. Geethanjali et al., 2015).
Hybrid Nanomaterials Characterization
Another significant application is in the development and characterization of hybrid nanomaterials. For instance, derivatives of 4-methoxyphenylboronic acid have been utilized in immobilizing (S)-BINOL onto diamine-functionalized multiwalled carbon nanotubes, demonstrating a novel approach for hybrid nanomaterials characterization. This work showcases the potential of such boronic acid derivatives in enhancing the catalytic activity and selectivity in chemical reactions, highlighting their importance in the synthesis of complex organic materials (C. Monteiro et al., 2015).
Cross-Coupling Reactions
The role of boronic acid derivatives, including those similar to this compound, is pivotal in cross-coupling reactions. Research has shown that electron-poor, fluoro-containing arylboronic acids are efficient coupling partners in nickel(0)/tricyclohexylphosphine-catalyzed cross-coupling of aryl arenesulfonates. This illustrates the critical role of such derivatives in facilitating chemical syntheses, particularly in forming biologically active compounds and materials with specific properties (Wen-Bo Chen et al., 2016).
Pharmacological Aspects of Suzuki Cross-Coupling Products
Additionally, derivatives synthesized through Suzuki cross-coupling reactions involving boronic acids have been evaluated for pharmacological properties. For example, various thiophene derivatives synthesized using arylboronic acids were assessed for haemolytic, biofilm inhibition, and anti-thrombolytic activities, showcasing the potential medicinal applications of these compounds. This research highlights the versatility of boronic acid derivatives in synthesizing compounds with significant biological activities (H. Ikram et al., 2015).
Safety and Hazards
Future Directions
The future directions for “4-Bromo-2-fluoro-6-methoxyphenylboronic acid” involve its potential use in the synthesis of novel non-boron containing compounds . It is also expected to find applications in the development of new drugs, given its role as a reactant in the synthesis of biologically active molecules .
Mechanism of Action
Target of Action
Boronic acids, including this compound, are known for their pharmacological activity and utility as intermediates in the synthesis of novel non-boron containing compounds .
Mode of Action
4-Bromo-2-fluoro-6-methoxyphenylboronic acid is a boronic acid derivative. Boronic acids are often used in Suzuki-Miyaura coupling, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . In this process, the boronic acid acts as a nucleophile, transferring its organic group to a palladium catalyst during the transmetalation step .
Biochemical Pathways
Boronic acids are known to participate in the suzuki-miyaura cross-coupling reaction, which is a key process in the synthesis of various organic compounds . Additionally, boronic acids can undergo protodeboronation, a process that has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Pharmacokinetics
It is reported to have high gi absorption and is bbb permeant . Its Log Kp (skin permeation) is -6.69 cm/s, and it has a consensus Log Po/w of 0.77 .
Result of Action
Boronic acids are known for their role in the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis .
Action Environment
The action of this compound, like other boronic acids, can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction, in which boronic acids participate, is known for its mild and functional group tolerant reaction conditions . The stability and efficacy of the compound can also be affected by factors such as temperature, pH, and the presence of other chemical entities .
Properties
IUPAC Name |
(4-bromo-2-fluoro-6-methoxyphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBrFO3/c1-13-6-3-4(9)2-5(10)7(6)8(11)12/h2-3,11-12H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEWLBJNIOLLKQS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1F)Br)OC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBrFO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40659394 |
Source
|
Record name | (4-Bromo-2-fluoro-6-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40659394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.84 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957035-32-4 |
Source
|
Record name | (4-Bromo-2-fluoro-6-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40659394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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